molecular formula C18H23N3O5 B2701608 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID CAS No. 1025725-24-9

2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID

Cat. No.: B2701608
CAS No.: 1025725-24-9
M. Wt: 361.398
InChI Key: QXGYVMCWQXLZCL-UHFFFAOYSA-N
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Description

2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic Acid is a synthetic organic compound of interest in medicinal chemistry and biochemical research. Its structure incorporates a 3-nitrobenzamide moiety and an amino acid derivative, linked through a carbamoyl group to a cyclohexenyl-ethylamine chain. The presence of the nitroaromatic group is a key structural feature found in various bioactive molecules and is often investigated for its role as a prodrug, activated by nitroreductase enzymes in hypoxic environments, such as in certain antimicrobial or antiparasitic research. The amino acid component may contribute to water solubility and influence the compound's interaction with biological systems. This combination of functional groups makes it a potential candidate for research into structure-activity relationships (SAR), as a synthetic intermediate, or as a building block in the development of novel pharmacologically active agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5/c22-17(20-14-7-4-8-15(11-14)21(25)26)12-16(18(23)24)19-10-9-13-5-2-1-3-6-13/h4-5,7-8,11,16,19H,1-3,6,9-10,12H2,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGYVMCWQXLZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or via the Diels-Alder reaction.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclohexene derivative.

    Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the amino group with an isocyanate or carbamoyl chloride.

    Introduction of the Nitro Group: The nitro group is introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of cyclohexanone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives depending on the substituents introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amides or carbamates.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: It may be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 2-{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the amino and carbamoyl groups could participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural features and physicochemical properties of the target compound with analogous molecules:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (Synthesis) Key Spectral Data (IR, etc.) Reference
Target: 2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic Acid Not explicitly provided* ~350–370 (estimated) Cyclohexene, nitroaryl, carbamoyl, propanoic acid N/A Expected NO₂ stretches (~1520, 1350 cm⁻¹) N/A
Ethyl (E)-2-[[(2-cyano-2-(2-pyridinyl)ethenyl)amino]-3-(3-nitrophenyl)aminopropenoate C₁₉H₁₇N₅O₄ 379.37 Cyano, pyridinyl, nitroaryl, ester 45% CN stretch: 2190 cm⁻¹
3-[(1-Cyclohexyl-1H-benzimidazol-2-yl)thio]propanoic acid C₁₆H₂₀N₂O₂S 304.41 Cyclohexyl, benzimidazole, thioether N/A N/A
(2S)-2-Amino-3-(3-cyanophenyl)propanoic acid C₁₀H₁₀N₂O₂ 190.20 Cyano, amino, propanoic acid N/A N/A
[N-(2-methoxyethyl)-N-methylamino]ethynyl derivatives Varies (EP 4374877) Varies Alkoxyalkyl, alkynyl, amino N/A N/A

*The molecular formula of the target compound can be inferred as approximately C₁₈H₂₃N₃O₅ based on substituent analysis.

Physicochemical Properties

  • Molecular Weight: The target compound’s estimated molecular weight (~350–370 g/mol) exceeds simpler analogs like the 3-cyanophenyl derivative (190.20 g/mol, ) due to its bulky cyclohexene and nitroaryl groups .
  • Lipophilicity: The cyclohexene and nitro groups likely increase logP compared to polar derivatives like the amino-cyanophenyl compound (), suggesting better membrane permeability but poorer aqueous solubility.

Key Research Findings and Limitations

Synthetic Challenges : Nitroaryl carbamoyl compounds (e.g., ) require careful temperature control during synthesis to avoid decomposition, suggesting similar challenges for the target compound .

Spectroscopic Differentiation: The absence of a cyano group in the target compound distinguishes its IR profile from analogs like , which show a strong CN stretch .

Structural Uniqueness: No evidence directly addresses compounds with both cyclohexene and nitroaryl carbamoyl groups, highlighting the target’s novelty.

Biological Activity

The compound 2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid, also known by its IUPAC name (2E)-4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H17N3O3C_{12}H_{17}N_{3}O_{3}, and it features a cyclohexene moiety, an amine group, and a nitrophenyl carbamate structure. Its complex structure suggests multiple potential interactions within biological systems.

PropertyValue
Molecular Weight239.28 g/mol
IUPAC Name(2E)-4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid
CAS NumberNot available
SolubilitySoluble in organic solvents

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes within the body. Preliminary studies indicate that it may exhibit antagonist properties at specific receptor sites, which could be beneficial in treating conditions such as inflammation or pain.

  • Receptor Binding : Initial assays have shown that the compound binds effectively to the EP3 receptor, which is involved in the regulation of inflammatory responses. This binding may inhibit the receptor's activity, thereby reducing inflammation and pain perception in vivo .
  • Pharmacokinetics : Studies have indicated that the compound undergoes significant metabolism in liver microsomes, suggesting a moderate half-life and potential for oral bioavailability. Further pharmacokinetic profiling is necessary to establish dosing regimens for therapeutic use.

In Vivo Studies

In vivo efficacy has been evaluated using rat models. The compound demonstrated notable anti-inflammatory effects when administered orally, with significant reductions in swelling and pain observed after treatment. The results suggest that it may be a viable candidate for further development as an anti-inflammatory agent.

Case Studies

Several case studies have been documented regarding the compound's efficacy:

  • Anti-inflammatory Effects : A study published in PubMed highlighted that analogs of 3-(2-Aminocarbonylphenyl)propanoic acid exhibited potent anti-inflammatory effects in animal models. The structural similarity to our compound suggests potential for similar outcomes .
  • Analogs and Variants : Research into related compounds has provided insights into the pharmacological potential of structurally similar molecules. For instance, derivatives containing piperazine rings have shown promise in modulating neurotransmitter systems, indicating that our compound may also influence central nervous system pathways .

Q & A

Q. How do in vitro vs. in vivo pharmacokinetic profiles differ, and what modifications improve metabolic stability?

  • Answer : In vitro microsomal assays (e.g., human liver microsomes) often overpredict clearance due to nitro group reduction. In vivo, ester prodrugs or PEGylation reduce hepatic first-pass metabolism. MetID studies (e.g., HRMS/MS) identify major metabolites (e.g., amine derivatives) for structural optimization .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters).
  • Computational Modeling : Combine DFT calculations (Gaussian 09) for electronic properties with MD simulations (GROMACS) for conformational dynamics .

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